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Compound of Interest

Compound Name: 3,5-Dimethoxybenzoyl chloride

Cat. No.: B108687 Get Quote

For researchers, scientists, and drug development professionals engaged in the complexities

of multi-step organic synthesis, a deep understanding of the reactivity of common functional

groups is paramount. The 3,5-dimethoxybenzoyl moiety is a versatile building block and

protecting group, the utility of which is governed by the electronic interplay of its constituent

groups. This technical guide provides a comprehensive overview of the fundamental reactivity

of the 3,5-dimethoxybenzoyl group, including its electronic properties, key transformations, and

detailed experimental protocols.

Electronic and Physicochemical Properties
The reactivity of the 3,5-dimethoxybenzoyl group is primarily dictated by the electronic effects

of the two methoxy (-OCH₃) substituents on the aromatic ring. Methoxy groups exert a dual

electronic influence: an electron-withdrawing inductive effect (-I) due to the electronegativity of

the oxygen atom, and a strong electron-donating resonance effect (+M) from the lone pairs on

the oxygen atom.

In the 3,5-disubstituted pattern, the methoxy groups are meta to the carbonyl group. This

positioning means their strong +M effect primarily increases the electron density at the C2, C4,

and C6 positions of the ring, while having a less direct resonance effect on the carbonyl group

itself. The primary influence on the acidity of the corresponding benzoic acid is their electron-

withdrawing inductive effect, which stabilizes the conjugate base.[1] This electronic

arrangement makes the aromatic ring highly activated towards electrophilic substitution at

specific positions and modulates the reactivity of the carbonyl group.
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Quantitative Data Summary
The following tables summarize key physicochemical and spectroscopic data for 3,5-

dimethoxybenzoic acid and its corresponding acyl chloride, the primary reagents for introducing

the 3,5-dimethoxybenzoyl group.

Table 1: Physicochemical Properties

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

pKa
(predicted)

3,5-

Dimethoxybe

nzoic Acid

C₉H₁₀O₄ 182.17 178-180 275.56 (est.) 3.96 ± 0.10

3,5-

Dimethoxybe

nzoyl

Chloride

C₉H₉ClO₃ 200.62 43-46
157-158 @

16 mmHg
N/A

Sources:[2][3][4]

Table 2: Spectroscopic Data (¹H and ¹³C NMR)
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Compound Nucleus
Chemical Shift
(δ) ppm

Multiplicity Assignment

3,5-

Dimethoxybenzoi

c Acid

¹H ~7.22 d H-2, H-6

~6.72 t H-4

~3.80 s -OCH₃

¹³C ~167.0 s C=O

~160.5 s C-3, C-5

~132.5 s C-1

~108.0 s C-2, C-6

~105.5 s C-4

~55.8 s -OCH₃

3,5-

Dimethoxybenzo

yl Chloride

¹H ~7.19 d H-2, H-6

~6.76 t H-4

~3.82 s -OCH₃

¹³C ~168.0 s C=O

~161.0 s C-3, C-5

~135.0 s C-1

~108.5 s C-2, C-6

~107.0 s C-4

~56.0 s -OCH₃

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Data inferred from available spectra.[2][3][5][6]
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Table 3: Hammett Substituent Constant

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect

of a substituent on the reactivity of a benzene ring.[7] While a specific constant for the entire

3,5-dimethoxybenzoyl group is not defined, the effect can be understood by the constants for

its components.

Substituent Position
Hammett Constant
(σ)

Electronic Effect

-OCH₃ meta σ_m_ = +0.12
Weakly deactivating

(inductive)

The positive σ_meta_ value for the methoxy group indicates an electron-withdrawing effect at

the meta position, primarily due to induction.[8] Since both methoxy groups are meta to the

point of attachment in a larger molecule, their combined inductive effects will influence the

reactivity at that site.

Synthesis of Key Reagents
The 3,5-dimethoxybenzoyl group is typically introduced using its corresponding acid or, more

commonly, the acyl chloride.

Synthesis of 3,5-Dimethoxybenzoic Acid Synthesis of 3,5-Dimethoxybenzoyl Chloride

3,5-Dihydroxybenzoic Acid 3,5-Dimethoxybenzoic Acid

 (CH₃)₂SO₄, K₂CO₃ 
 Acetone, 55°C 3,5-Dimethoxybenzoyl Chloride

 SOCl₂ or (COCl)₂ 
 Toluene or DCM 

Click to download full resolution via product page

Synthesis workflow for key 3,5-dimethoxybenzoyl reagents.

Experimental Protocol 1: Synthesis of 3,5-
Dimethoxybenzoic Acid
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This protocol describes the methylation of 3,5-dihydroxybenzoic acid.

Materials: 3,5-dihydroxybenzoic acid, acetone, potassium carbonate (K₂CO₃), dimethyl

sulfate ((CH₃)₂SO₄), 30% sodium hydroxide (NaOH) solution, concentrated hydrochloric acid

(HCl).

Procedure:

Dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone in a round-bottom flask.

Add potassium carbonate (3.0 eq) to the solution at room temperature.

Add dimethyl sulfate (2.5-3.0 eq) dropwise to the mixture.

Heat the reaction mixture to 55°C and reflux overnight, monitoring by TLC.

After completion, concentrate the mixture under reduced pressure to remove acetone.

Add water to the residue, then add 30% NaOH solution to adjust the pH to 14. Heat at

75°C for 4 hours to hydrolyze any ester byproducts.

Cool the mixture to room temperature and acidify to pH ~6 with concentrated HCl to

precipitate the product.

Filter the white solid, wash with cold water, and dry under vacuum to yield 3,5-

dimethoxybenzoic acid.

Experimental Protocol 2: Synthesis of 3,5-
Dimethoxybenzoyl Chloride
This protocol describes the conversion of the carboxylic acid to the acyl chloride.

Materials: 3,5-dimethoxybenzoic acid, thionyl chloride (SOCl₂), toluene, and a catalytic

amount of dimethylformamide (DMF).

Procedure:
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Suspend 3,5-dimethoxybenzoic acid (1.0 eq) in toluene in a flame-dried flask under an

inert atmosphere.

Add a catalytic amount of DMF (e.g., 2 drops).

Heat the suspension to 50°C.

Add thionyl chloride (1.2-1.5 eq) dropwise over 10-15 minutes.

Increase the temperature to 90°C and stir for 2 hours until gas evolution ceases.

Cool the reaction mixture and concentrate by rotary evaporation to remove excess thionyl

chloride and toluene.

The resulting crude 3,5-dimethoxybenzoyl chloride oil or solid can be used directly or

purified by vacuum distillation.

Fundamental Reactivity and Key Transformations
The 3,5-dimethoxybenzoyl group exhibits distinct reactivity at the carbonyl carbon, the aromatic

ring, and as a protecting group.
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As a Protecting Group (R = OR')

Reactions at Carbonyl Reactions on Aromatic Ring

3,5-Dimethoxybenzoyl Group
(DMB-R)

Deprotection

 Acid (TFA, HCl) 
 or Base (NaOH) 

Friedel-Crafts Acylation
(R = Cl)

Reduction
(e.g., NaBH₄)

Electrophilic Aromatic
Substitution (EAS)

 E⁺ (e.g., Br₂, HNO₃) 
 Regioselective at C4 

Protection of R'-OH

R'-OH (Alcohol)

 DMB-Cl, Base 

Click to download full resolution via product page

Key reactivity pathways of the 3,5-dimethoxybenzoyl group.

The 3,5-Dimethoxybenzoyl Group in Protection
Chemistry
The dimethoxybenzoyl (DMB) group is an effective protecting group for alcohols, forming a

stable ester linkage. A key feature is its enhanced lability under acidic conditions compared to

the simple benzoyl group, owing to the electron-donating methoxy groups that stabilize the

carbocation intermediate formed during cleavage.[9]

Materials: Primary alcohol, 3,5-dimethoxybenzoyl chloride (1.1 eq), pyridine (or

triethylamine, 1.5 eq), 4-dimethylaminopyridine (DMAP, catalytic), and an anhydrous aprotic
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solvent (e.g., dichloromethane, DCM).

Procedure:

Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert

atmosphere.

Add pyridine and a catalytic amount of DMAP.

Cool the solution to 0°C in an ice bath.

Add a solution of 3,5-dimethoxybenzoyl chloride (1.1 eq) in DCM dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Quench the reaction with saturated aqueous sodium bicarbonate.

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and

concentrate.

Purify the crude product by flash column chromatography.

Materials: DMB-protected alcohol, trifluoroacetic acid (TFA), and dichloromethane (DCM).

Procedure:

Dissolve the DMB-protected alcohol in DCM.

Cool the solution to 0°C.

Add TFA dropwise (typically 10-50% v/v).[9]

Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC.

Upon completion, carefully concentrate the reaction mixture under reduced pressure.

Perform an aqueous workup to remove acid residues, followed by extraction and

purification of the deprotected alcohol.
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Electrophilic Aromatic Substitution (EAS)
The two methoxy groups are powerful activating, ortho, para-directing groups, while the

benzoyl carbonyl is a deactivating, meta-directing group.[1] The strong activating nature of the

methoxy groups dominates, directing incoming electrophiles to the positions ortho and para to

them.

Regioselectivity: The most activated positions on the 3,5-dimethoxybenzoyl ring are C2, C4,

and C6. The C4 position is para to one methoxy group and ortho to the other, making it the

most electron-rich and sterically accessible site for electrophilic attack.[1][10] Therefore,

reactions like nitration and halogenation are expected to yield the 4-substituted product with

high selectivity.

Friedel-Crafts Acylation
3,5-Dimethoxybenzoyl chloride is an effective acylating agent in Friedel-Crafts reactions. The

reaction introduces the 3,5-dimethoxybenzoyl group onto another aromatic substrate, forming a

diaryl ketone. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate

the highly electrophilic acylium ion.[11][12]

Materials: Anhydrous aluminum chloride (AlCl₃, 1.1 eq), anhydrous DCM, 3,5-
dimethoxybenzoyl chloride (1.0 eq), and an aromatic substrate (e.g., anisole, 1.0 eq).

Procedure:

Suspend AlCl₃ in cold (0°C) anhydrous DCM in a flame-dried flask under an inert

atmosphere.

Add 3,5-dimethoxybenzoyl chloride dropwise to form the acylium ion complex.

Slowly add the aromatic substrate to the reaction mixture, maintaining the low

temperature.

Allow the reaction to stir and slowly warm to room temperature until completion (monitor

by TLC).

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
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Separate the organic layer, extract the aqueous layer with DCM, and combine the organic

fractions.

Wash with water and brine, dry over Na₂SO₄, and concentrate.

Purify the resulting ketone by column chromatography or recrystallization.

Conclusion
The 3,5-dimethoxybenzoyl group possesses a rich and predictable reactivity profile that makes

it a valuable component in the synthetic chemist's toolkit. The electronic contributions of the

meta-disposed methoxy groups render the corresponding esters acid-labile, providing a useful

strategy for alcohol protection. Furthermore, these same groups strongly activate the aromatic

ring, enabling highly regioselective electrophilic aromatic substitution reactions. A thorough

understanding of these fundamental principles, supported by the quantitative data and

protocols provided, allows for the strategic and effective application of this group in the

synthesis of complex molecules for pharmaceutical and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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